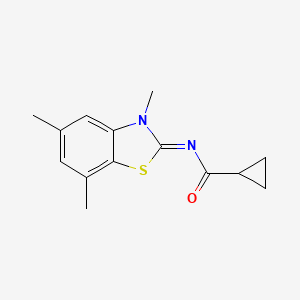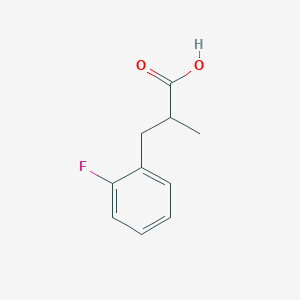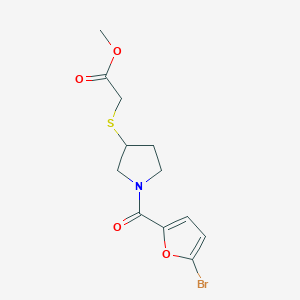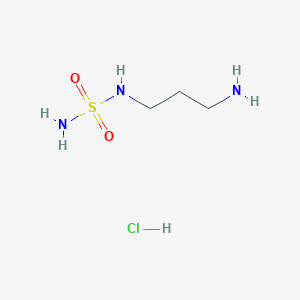![molecular formula C15H10Cl2N2OS B2983404 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl sulfide CAS No. 339014-10-7](/img/structure/B2983404.png)
2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl sulfide” is a chemical compound with the molecular formula C15H10Cl2N2OS and a molecular weight of 337.22 . It is also known by the synonym "2-(3,4-DICHLOROPHENYL)-5-[2-(METHYLSULFANYL)PHENYL]-1,3,4-OXADIAZOLE" .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,3,4-oxadiazole ring attached to a 3,4-dichlorophenyl group and a phenyl methyl sulfide group . The exact structure can be found in the referenced material .Physical And Chemical Properties Analysis
The compound has a molecular weight of 337.22 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Medicine: Antimicrobial and Antiviral Applications
The oxadiazole nucleus, which is a part of the compound’s structure, is known for its antimicrobial and antiviral properties . Specifically, derivatives of oxadiazoles have been utilized in the development of new medications targeting resistant strains of bacteria and viruses. This compound’s structure could potentially be modified to enhance its efficacy against specific pathogens.
Agriculture: Herbicide and Pesticide Development
In agriculture, oxadiazole derivatives are used to create herbicides and pesticides . The compound could serve as a precursor or an active ingredient in formulations designed to control weeds and pests that affect crop yields. Its effectiveness in this application would depend on its bioactivity and environmental safety profile.
Material Science: Synthesis of Polymers
The unique chemical structure of this compound makes it a candidate for the synthesis of specialized polymers . These polymers could have specific characteristics such as increased durability or resistance to environmental stressors, making them suitable for industrial applications.
Environmental Science: Pollution Remediation
Compounds with oxadiazole rings have been explored for their potential use in environmental remediation processes . This particular compound could be investigated for its ability to break down pollutants or to act as a sensor for detecting hazardous substances in the environment.
Chemical Synthesis: Catalysts and Reagents
In chemical synthesis, the compound could be used as a catalyst or a reagent due to its reactive sulfide group . It might facilitate or accelerate certain reactions, making the synthesis process more efficient or enabling the production of novel chemical entities.
Biochemistry: Enzyme Inhibition
The structural complexity of “2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl sulfide” suggests potential use in biochemistry as an enzyme inhibitor . By binding to active sites of specific enzymes, it could regulate biochemical pathways, which is crucial in the study of diseases and the development of therapeutic drugs.
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-21-13-5-3-2-4-10(13)15-19-18-14(20-15)9-6-7-11(16)12(17)8-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMUEVVDWZBOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-chloro-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2983323.png)
![methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2983325.png)
![1-(prop-2-yn-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide](/img/structure/B2983326.png)

![N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]biphenyl-4-sulfonamide](/img/structure/B2983328.png)





![N-benzyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2983338.png)

![2-methyl-6-(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2983340.png)
